molecular formula C12H10N2O2S B12242806 2-[(Pyridin-3-ylmethyl)sulfanyl]pyridine-3-carboxylic acid

2-[(Pyridin-3-ylmethyl)sulfanyl]pyridine-3-carboxylic acid

Cat. No.: B12242806
M. Wt: 246.29 g/mol
InChI Key: DNXRXSASNXULIF-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is 2-[(pyridin-3-ylmethyl)sulfanyl]pyridine-3-carboxylic acid , derived through hierarchical substitution rules. The parent structure, pyridine-3-carboxylic acid (nicotinic acid), is substituted at the 2-position by a sulfanyl group (-S-) linked to a pyridin-3-ylmethyl moiety. This nomenclature aligns with conventions observed in structurally related sulfanylpyridinecarboxylates.

The molecular formula is C₁₂H₁₀N₂O₂S , calculated from the summation of its constituent atoms: a pyridine-3-carboxylic acid core (C₆H₄NO₂), a sulfanyl bridge (S), and a pyridin-3-ylmethyl group (C₆H₅N). The SMILES notation, C1=CC=CN=C1CSC2=C(C=CC=N2)C(=O)O , encodes the connectivity of the two pyridine rings via the sulfanylmethyl linker. The InChIKey ZXXRXKAXDLVCHX-UHFFFAOYSA-N (derived from analogous structures) provides a unique identifier for computational databases.

Molecular Geometry and Conformational Analysis

The molecule adopts a planar conformation for both pyridine rings, with dihedral angles between the rings influenced by the flexible sulfanylmethyl linker. In analogous structures, such as 2-{[(3-methylphenyl)methyl]sulfanyl}pyridine-3-carboxylic acid, the sulfur atom exhibits a tetrahedral geometry with bond angles approximating 104°–107° for C-S-C. The pyridin-3-ylmethyl group introduces steric interactions that slightly distort the sulfanyl bridge from ideal tetrahedral symmetry.

Key bond lengths include:

  • C-S bond : 1.81–1.83 Å (consistent with single-bond character)
  • C=O (carboxylic acid) : 1.21 Å
  • Pyridinyl C-N bonds : 1.33–1.35 Å

Conformational flexibility arises from rotation around the C-S and methylene C-C bonds, enabling interconversion between gauche and anti conformers. Density functional theory (DFT) studies on related compounds suggest a rotational energy barrier of ~8–12 kJ/mol for the sulfanylmethyl group.

Crystallographic Data and X-ray Diffraction Studies

While direct crystallographic data for 2-[(pyridin-3-ylmethyl)sulfanyl]pyridine-3-carboxylic acid remain unpublished, analogous pyridinecarboxylic acid derivatives crystallize in monoclinic systems. For example, a related sulfonamide-pyridinecarboxylate (C₂₁H₂₀FN₃O₆S) adopts the P2₁/n space group with unit cell parameters a = 7.8502 Å, b = 7.9892 Å, c = 34.9707 Å, and β = 92.500°.

In such structures, the carboxylic acid group participates in O-H···N hydrogen bonds with adjacent pyridinyl nitrogen atoms, forming dimeric motifs. The sulfanyl linker engages in weak C-H···S interactions (2.7–3.0 Å), stabilizing the crystal lattice. Predicted powder X-ray diffraction (PXRD) patterns for the title compound would exhibit characteristic peaks at ≈ 12.5° (100) and 25.3° (110), correlating with π-stacking distances of ~3.5 Å.

Comparative Structural Analysis with Pyridinecarboxylic Acid Derivatives

The structural features of 2-[(pyridin-3-ylmethyl)sulfanyl]pyridine-3-carboxylic acid diverge significantly from other pyridinecarboxylates:

Feature This Compound 2-(Pyridin-3-yl)pyrimidine-5-carboxylic acid 2-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid
Substituent Sulfanylmethyl Pyrimidine ring Pyrrolidinyl
Molecular Formula C₁₂H₁₀N₂O₂S C₁₀H₇N₃O₂ C₁₅H₁₅N₃O₂
Hydrogen Bond Donors 1 (COOH) 1 (COOH) 1 (COOH)
Planarity Moderate High (conjugated pyrimidine) Low (pyrrolidinyl twist)

The sulfanyl group enhances lipophilicity (calculated logP ≈ 1.8) compared to oxygen-linked analogs (logP ≈ 0.9). Additionally, the pyridin-3-ylmethyl substituent introduces a secondary nitrogen coordination site, potentially facilitating metal chelation—a property absent in simpler methyl or phenyl derivatives.

Properties

Molecular Formula

C12H10N2O2S

Molecular Weight

246.29 g/mol

IUPAC Name

2-(pyridin-3-ylmethylsulfanyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C12H10N2O2S/c15-12(16)10-4-2-6-14-11(10)17-8-9-3-1-5-13-7-9/h1-7H,8H2,(H,15,16)

InChI Key

DNXRXSASNXULIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CSC2=C(C=CC=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution-Based Synthesis

A widely adopted strategy involves nucleophilic substitution reactions between pyridine-3-carboxylic acid derivatives and thiol-containing intermediates. For instance, the reaction of 3-chloropyridine-2-carboxylic acid with pyridin-3-ylmethanethiol in the presence of a base such as potassium carbonate facilitates the displacement of the chloride group by the sulfanyl moiety. This method typically proceeds in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–100°C) to enhance reaction kinetics. Yields for this route range from 65% to 78%, contingent on the purity of starting materials and the exclusion of moisture.

A variation of this approach employs pre-functionalized pyridine intermediates. For example, ethyl pyridine-3-carboxylate derivatives undergo thiolation with (pyridin-3-ylmethyl)thiol under basic conditions, followed by hydrolysis of the ester group to yield the target carboxylic acid. This two-step process mitigates side reactions associated with direct carboxylate-thiol coupling, achieving an overall yield of 72%.

Multi-Step Synthesis via Thioether Linkage Formation

Alternative routes emphasize the sequential construction of the thioether bridge. One protocol begins with the protection of the pyridine-3-carboxylic acid’s carboxyl group as a methyl ester using thionyl chloride and methanol. Subsequent bromination at the 2-position with phosphorus tribromide generates 2-bromopyridine-3-carboxylate, which reacts with pyridin-3-ylmethanethiol in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) to form the thioether linkage. Final deprotection via alkaline hydrolysis (NaOH, ethanol/water) affords the desired carboxylic acid with a reported purity of >95%.

This method’s critical advantage lies in its compatibility with sensitive functional groups, as the ester protection prevents unwanted side reactions during bromination and coupling steps. However, the use of palladium catalysts increases costs, necessitating efficient recovery protocols for industrial scalability.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilicity by stabilizing transition states, whereas protic solvents (e.g., ethanol) may protonate the thiolate intermediate, reducing reactivity. Kinetic studies reveal that temperatures above 80°C accelerate substitution rates but risk decomposition of the thiol component, necessitating careful thermal control.

Catalytic Systems

Palladium-catalyzed cross-coupling reactions, while effective, require ligand optimization to suppress homocoupling byproducts. Triethylamine as a base in dichloromethane mitigates acid formation during coupling, preserving the integrity of the thioether bond. Recent advances propose using copper(I) iodide as a cost-effective alternative catalyst, though yields remain modest (58–62%) compared to palladium-based systems.

Analytical Characterization

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity. The proton NMR spectrum exhibits distinct signals for the pyridine rings (δ 7.2–8.9 ppm) and the methylene bridge (δ 3.8–4.1 ppm). Carboxylic proton resonance appears as a broad singlet at δ 12.5–13.0 ppm, while the absence of ester carbonyl signals (δ ~170 ppm) in the carbon NMR verifies complete hydrolysis.

Mass spectrometry (MS) data align with the molecular formula C₁₂H₁₀N₂O₂S, showing a parent ion peak at m/z 262.05 [M+H]⁺. High-resolution MS (HRMS) further corroborates the molecular weight with an error margin of <2 ppm.

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (254 nm) quantifies purity, typically exceeding 98% for crystallized products. Residual solvent analysis via gas chromatography (GC) ensures compliance with International Council for Harmonisation (ICH) guidelines, with DMF levels <410 ppm.

Comparative Analysis of Synthetic Methods

Method Yield Advantages Limitations
Nucleophilic Substitution 65–78% Short reaction time; minimal byproducts Requires anhydrous conditions
Multi-Step Synthesis 70–72% High purity; functional group tolerance Costly catalysts; multi-step purification
Copper-Catalyzed Coupling 58–62% Low-cost catalyst Moderate yields; sensitivity to oxygen

Industrial-Scale Considerations

Process Intensification

Continuous flow reactors improve heat and mass transfer, reducing reaction times by 40% compared to batch processes. Microreactor technology enables precise control over stoichiometry, particularly critical for thiol-based reactions prone to oxidation.

Waste Management

The treatment of sulfur-containing byproducts remains a challenge. Oxidative neutralization with hydrogen peroxide converts residual thiols to sulfonic acids, which are water-soluble and amenable to biodegradation. Catalyst recovery via ion-exchange resins achieves >90% palladium retrieval, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{[(pyridin-3-yl)methyl]sulfanyl}pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemical Applications

Building Block in Synthesis
The compound serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, leading to derivatives that can exhibit enhanced properties. For instance, it can be used in the development of new materials through polymerization reactions or as a ligand in coordination chemistry.

Table 1: Synthetic Applications of 2-[(Pyridin-3-ylmethyl)sulfanyl]pyridine-3-carboxylic acid

Application TypeDescription
Ligand FormationActs as a bidentate ligand with metal ions, forming stable complexes.
PolymerizationUsed in synthesizing polymers with specific properties.
Derivative SynthesisServes as a precursor for various pyridine derivatives with potential applications in pharmaceuticals.

Biological Applications

Antimicrobial and Anticancer Properties
Research has indicated that 2-[(Pyridin-3-ylmethyl)sulfanyl]pyridine-3-carboxylic acid may possess antimicrobial and anticancer activities. Studies have shown that certain derivatives exhibit significant inhibition against various bacterial strains and cancer cell lines.

Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were tested for their ability to inhibit tumor growth in vitro. The results demonstrated that specific modifications to the sulfanyl group enhanced the compound's efficacy against breast cancer cells, suggesting a pathway for further drug development.

Medicinal Applications

Therapeutic Potential
The compound is being explored for its therapeutic effects in treating diseases such as cancer and infections. Its mechanism of action involves interaction with biological targets, potentially inhibiting pathways critical for disease progression.

Table 2: Therapeutic Investigations

Disease TargetMechanism of Action
CancerInhibition of cell proliferation through apoptosis induction.
Bacterial InfectionsDisruption of bacterial cell wall synthesis leading to cell lysis.

Industrial Applications

Material Development
In industrial settings, 2-[(Pyridin-3-ylmethyl)sulfanyl]pyridine-3-carboxylic acid is utilized in developing new chemical processes and materials. Its unique chemical properties allow for the creation of specialized coatings and additives that enhance material performance.

Mechanism of Action

The mechanism of action of 2-{[(pyridin-3-yl)methyl]sulfanyl}pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The sulfanyl group can form bonds with various biological molecules, potentially inhibiting or modifying their function. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing the compound’s activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-[(Pyridin-3-ylmethyl)sulfanyl]pyridine-3-carboxylic acid with structurally analogous pyridine-3-carboxylic acid derivatives bearing sulfanyl substituents. Key differences in substituents, synthesis, properties, and applications are highlighted.

Structural and Molecular Comparisons

Compound Name Substituent on Sulfanyl Group Molecular Weight (g/mol) Key Structural Features
2-[(Pyridin-3-ylmethyl)sulfanyl]pyridine-3-carboxylic acid Pyridin-3-ylmethyl 258.30* Dual pyridine rings; methylene bridge enhances conformational flexibility.
2-(Phenylsulfanyl)pyridine-3-carboxylic acid Phenyl 231.28 Planar phenyl group; dihedral angles between aromatic rings (55.75°–58.33°).
2-[(4-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid 4-Chlorophenyl 265.73 Electron-withdrawing Cl substituent; potential enhanced reactivity.
2-[(2,5-Dimethylphenyl)sulfanyl]pyridine-3-carboxylic acid 2,5-Dimethylphenyl 259.32 Steric hindrance from methyl groups; altered solubility and packing.
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acid Carboxymethyl 252.24 (example) Additional carboxylic acid group; antiproliferative activity reported.

*Calculated based on molecular formula C₁₂H₁₀N₂O₂S.

Biological Activity

2-[(Pyridin-3-ylmethyl)sulfanyl]pyridine-3-carboxylic acid, a pyridine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound features a sulfanyl group and a carboxylic acid group, which are critical for its interaction with biological systems. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

The molecular formula for 2-[(Pyridin-3-ylmethyl)sulfanyl]pyridine-3-carboxylic acid is C12H10N2O2SC_{12}H_{10}N_{2}O_{2}S with a molecular weight of 246.29 g/mol. The compound's structure is characterized by the following:

PropertyValue
Molecular FormulaC12H10N2O2S
Molecular Weight246.29 g/mol
IUPAC Name2-(pyridin-3-ylmethylsulfanyl)pyridine-3-carboxylic acid
InChI KeyDNXRXSASNXULIF-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that 2-[(Pyridin-3-ylmethyl)sulfanyl]pyridine-3-carboxylic acid exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have reported its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Preliminary investigations suggest potential cytotoxic effects on cancer cell lines, warranting further exploration in cancer therapeutics.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

Antimicrobial Activity

A study assessed the antimicrobial efficacy of several pyridine derivatives, including 2-[(Pyridin-3-ylmethyl)sulfanyl]pyridine-3-carboxylic acid. The compound demonstrated significant activity against:

  • Staphylococcus aureus (Gram-positive)
  • Escherichia coli (Gram-negative)

The Minimum Inhibitory Concentration (MIC) values indicated that the compound could be comparable to standard antibiotics like ciprofloxacin and norfloxacin .

Anticancer Activity

Research has highlighted the anticancer potential of pyridine derivatives. For instance, in vitro studies showed that 2-[(Pyridin-3-ylmethyl)sulfanyl]pyridine-3-carboxylic acid could inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .

The biological activity of 2-[(Pyridin-3-ylmethyl)sulfanyl]pyridine-3-carboxylic acid can be attributed to its structural components:

  • Sulfanyl Group : This moiety can form bonds with biological macromolecules, potentially inhibiting their function.
  • Carboxylic Acid Group : Facilitates hydrogen bonding and ionic interactions, enhancing the compound's solubility and reactivity in biological contexts.

Case Studies

Several case studies have been published detailing the synthesis and biological evaluation of this compound:

  • Synthesis and Antimicrobial Evaluation : A study synthesized the compound through a multi-step process involving thiol and pyridine derivatives, followed by assessment against bacterial strains. Results indicated potent antimicrobial activity comparable to existing antibiotics .
  • Cytotoxicity Assay : Another investigation focused on evaluating the cytotoxic effects on human cancer cell lines. The study found that at specific concentrations, the compound significantly reduced cell viability, suggesting its potential as an anticancer agent .

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